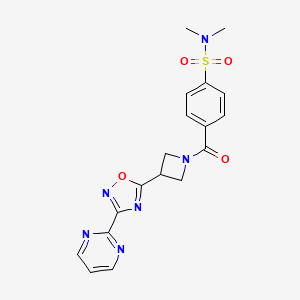![molecular formula C15H18N2OS B2390630 [4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamin CAS No. 1314886-98-0](/img/structure/B2390630.png)
[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamin
Übersicht
Beschreibung
The compound “(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine” is a chemical intermediate often used in drug chemistry and organic synthesis . It is commonly used to build amide bonds or connect its molecular skeleton to bioactive molecular structures .
Synthesis Analysis
The synthesis of this compound involves the use of tetrahydropyran-4-carboxamide . The amine’s nucleophilicity is often leveraged to build amide bonds or connect the molecular skeleton to bioactive molecular structures .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenylthiazol group attached to a tetrahydropyran ring, which is further connected to a methanamine group .Chemical Reactions Analysis
This compound, as an intermediate, can participate in various organic reactions. For instance, the keto group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the keto group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature, and it should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Thiazole zeigen antimikrobielle Eigenschaften. Einige Derivate, die Thiazol-Einheiten enthalten, haben sich als wirksam gegen Bakterien, Pilze und Viren erwiesen .
- Thiazol-basierte Verbindungen wurden auf ihre Antikrebsaktivität untersucht. Zum Beispiel zeigt Tiazofurin, ein Thiazolderivat, vielversprechende Ergebnisse als Antikrebsmittel .
- In-vivo-Studien haben eine signifikante entzündungshemmende Aktivität für bestimmte Thiazolderivate gezeigt .
- Thiazole spielen eine entscheidende Rolle in der pharmazeutischen Chemie. Sie kommen in verschiedenen synthetischen Arzneimitteln vor, darunter antivirale (z. B. Ritonavir), Antiulkus (z. B. Nizatidin) und entzündungshemmende (z. B. Meloxicam) Mittel .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Drug Design and Discovery
Selective Anticancer Activity
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction . The presence of the phenyl and oxan groups in this compound could potentially influence its mode of action.
Biochemical Pathways
These include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The presence of the phenyl and oxan groups in this compound could potentially influence its pharmacokinetic properties, including its bioavailability.
Result of Action
These include inducing or inhibiting cell proliferation, modulating oxidative stress, and affecting cell signaling pathways . The specific effects of this compound would depend on its exact targets, mode of action, and biochemical pathways affected.
Biochemische Analyse
Biochemical Properties
Thiazole compounds have been known to interact with various enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMJENTBCOPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)


![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)